molecular formula C19H19Br2NO4 B5116582 ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate CAS No. 6046-27-1

ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate

Cat. No. B5116582
CAS RN: 6046-27-1
M. Wt: 485.2 g/mol
InChI Key: DQJTVJPRMLVSTP-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is a synthetic analog of natural products found in marine organisms, and it has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases and the modulation of gene expression. It has also been found to have antioxidant properties and to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
Ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been found to reduce oxidative stress and to protect cells from damage. In addition, it has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate in lab experiments include its synthetic availability, its well-established synthesis method, and its potential therapeutic applications. However, there are also limitations to its use. It may be difficult to obtain high yields of the compound, and its pharmacokinetic properties may need to be optimized for specific applications.

Future Directions

There are many future directions for research on ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate. Some potential areas of investigation include:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the compound's pharmacokinetic properties to determine its potential as a drug candidate.
3. Evaluation of the compound's efficacy in animal models of cancer, inflammation, and neurodegenerative diseases.
4. Investigation of the compound's mechanism of action to identify potential targets for drug development.
5. Development of analogs of the compound with improved pharmacological properties.
Conclusion:
Ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its synthesis method is well-established, and it has been studied for its pharmacological properties. Although there are limitations to its use, there are many future directions for research on this compound. Further investigation may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate can be achieved through a multi-step process. The starting materials are commercially available, and the reaction conditions are well-established. The synthesis involves the use of various reagents and solvents, and it requires careful purification to obtain a high-quality product.

Scientific Research Applications

Ethyl 3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)-2-butenoate has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect neurons from oxidative stress.

properties

IUPAC Name

ethyl (Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Br2NO4/c1-3-26-19(25)15(11(2)22-10-12-7-5-4-6-8-12)16-14(23)9-13(20)18(24)17(16)21/h4-9,22-24H,3,10H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJTVJPRMLVSTP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)NCC1=CC=CC=C1)C2=C(C(=C(C=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\NCC1=CC=CC=C1)/C2=C(C(=C(C=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387153
Record name AC1MEQCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6046-27-1
Record name AC1MEQCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.